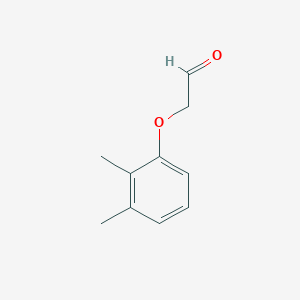![molecular formula C13H13NO3 B3072975 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid CAS No. 1017152-57-6](/img/structure/B3072975.png)
2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid
Übersicht
Beschreibung
2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid, also known as Mofezolac, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It belongs to the class of oxazolone derivatives, which are known for their anti-inflammatory and analgesic properties.
Wirkmechanismus
2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting the production of prostaglandins, this compound reduces pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. This compound has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, this compound has been shown to reduce oxidative stress and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid has a number of advantages for lab experiments. It is readily available and can be synthesized using a relatively simple method. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. This compound is a relatively weak inhibitor of COX-2 and may not be effective in all experimental models. Additionally, this compound has been shown to have some toxic effects on the liver and kidneys, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the use of 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid. One area of research is the development of more potent analogs of this compound that may be more effective in inhibiting COX-2. Another area of research is the use of this compound in combination with other drugs for the treatment of cancer. Additionally, this compound may have potential for the treatment of other inflammatory conditions, such as arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
This compound is a non-steroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins and has been shown to have a number of biochemical and physiological effects. This compound has advantages and limitations for use in lab experiments, and there are a number of future directions for its use in the treatment of various conditions.
Wissenschaftliche Forschungsanwendungen
2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its effects on the cardiovascular system, as it has been shown to reduce blood pressure and improve endothelial function.
Eigenschaften
IUPAC Name |
2-[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-4-3-5-10(6-8)13-14-11(7-12(15)16)9(2)17-13/h3-6H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFWEJGHKTYOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



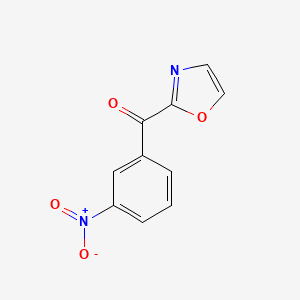

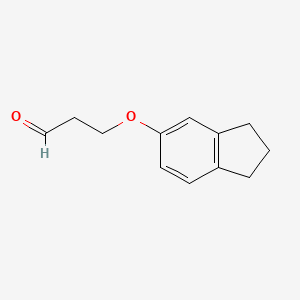
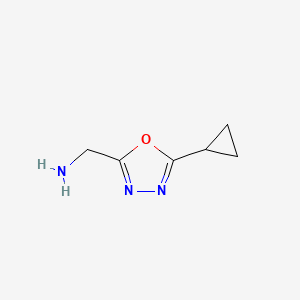
![4-[(2-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3072933.png)

![4-[2-(2-Oxopyrrolidin-1-yl)ethyl]benzene-1-sulfonyl chloride](/img/structure/B3072951.png)
![4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid](/img/structure/B3072954.png)
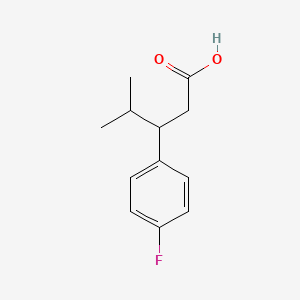

![2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072979.png)


